Elbasvir - 1370468-36-2

Elbasvir

Catalog Number: EVT-288330
CAS Number: 1370468-36-2
Molecular Formula: C49H55N9O7
Molecular Weight: 882.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elbasvir is a direct-acting antiviral agent classified as a non-structural protein 5A (NS5A) inhibitor. [] It plays a crucial role in scientific research as a potent inhibitor of hepatitis C virus (HCV) replication, particularly for genotypes 1, 4, and 6. [] Elbasvir's research significance stems from its high efficacy in achieving sustained virological response, even in challenging patient populations. []

Mechanism of Action

Elbasvir exerts its antiviral activity by binding to the NS5A protein of HCV. [] This binding inhibits the function of NS5A, which is essential for viral replication. [] Elbasvir displays high potency against various HCV genotypes, including 1a, 1b, 2a, 3a, and 4a. [] Its activity is maintained even in the presence of resistance-associated variants (RAVs) that commonly emerge after unsuccessful treatments with other NS5A inhibitors like daclatasvir and ledipasvir. []

Applications

Elbasvir's primary scientific application lies in the research and development of effective HCV treatments. [, ] Its efficacy is particularly notable in challenging patient populations, including those with cirrhosis, HIV co-infection, advanced chronic kidney disease, and previous treatment failures. [, , , , ]

Real-world examples:

  • Research has demonstrated Elbasvir's effectiveness in achieving high cure rates in HIV/HCV-coinfected men who have sex with men. [] The Swiss HCVree Trial utilized Elbasvir in conjunction with grazoprevir and ribavirin, guided by baseline resistance-associated substitutions, to achieve a 99% sustained virological response rate. []
  • Studies also highlight Elbasvir's potential in treating HCV infection in individuals receiving opioid agonist therapy. [] The COSTAR trial showcased the drug's efficacy in improving health-related quality of life following successful HCV eradication in this patient population. []
Future Directions
  • Exploring its potential for broader applications beyond HCV treatment, such as targeting other viral infections like SARS-CoV-2. [] Computational studies suggest Elbasvir's potential to bind to multiple SARS-CoV-2 proteins, raising possibilities for its repurposing as a COVID-19 therapeutic. []
  • Investigating potential synergistic effects with other antiviral agents to enhance treatment efficacy and overcome resistance. [] This includes exploring combinations with other DAAs and exploring the potential of novel pan-genotypic NS5A inhibitors like Ruzasvir in addressing Elbasvir resistance. []
  • Further research into optimizing treatment regimens for specific patient populations, taking into consideration factors like viral genotype, cirrhosis status, and prior treatment history. [, , ] This includes refining treatment strategies based on baseline resistance-associated substitutions and viral load. []

Grazoprevir

Compound Description: Grazoprevir is an NS3/4A protease inhibitor that exhibits potent antiviral activity against HCV genotypes 1, 2, 4, 5, and 6 []. It demonstrates significant activity against resistance-associated variants (RAVs) commonly observed after treatment failure with first-generation protease inhibitors [].

Relevance: Grazoprevir is highly relevant to Elbasvir as they are coformulated into a fixed-dose combination tablet for treating chronic HCV infection [, , , , , , , , , , , , , , , , , , , , , ]. This combination targets two different viral proteins, NS3/4A by Grazoprevir and NS5A by Elbasvir, increasing the genetic barrier to resistance and improving treatment efficacy [].

Ribavirin

Compound Description: Ribavirin is a nucleoside analogue with broad-spectrum antiviral activity against various RNA and DNA viruses, including HCV []. Its exact mechanism of action against HCV remains unclear [].

Relevance: Ribavirin is relevant to Elbasvir as it was a component of previous HCV treatment regimens and is sometimes added to Elbasvir/Grazoprevir therapy in specific cases, such as treatment-experienced patients with genotype 1a HCV infection and baseline NS5A polymorphisms [].

Simeprevir

Compound Description: Simeprevir is a second-generation NS3/4A protease inhibitor used in combination with peginterferon and ribavirin for treating chronic HCV infection [].

Relevance: Simeprevir's relevance to Elbasvir lies in its role as a component of previous HCV treatment regimens, which informs the historical reference rate for SVR12 in clinical trials evaluating Elbasvir/Grazoprevir efficacy [].

Daclatasvir

Compound Description: Daclatasvir is a first-generation NS5A inhibitor used in combination with other direct-acting antivirals for treating chronic HCV infection [].

Ledipasvir

Compound Description: Ledipasvir is a first-generation NS5A inhibitor used in combination with sofosbuvir for treating chronic HCV infection [, ].

Relevance: Ledipasvir is relevant to Elbasvir due to their shared target, NS5A [, ]. Similar to Daclatasvir, Elbasvir retains activity against RAVs associated with the failure of Ledipasvir [].

Ruzasvir

Compound Description: Ruzasvir is a potent, pan-genotype NS5A inhibitor [].

Relevance: Ruzasvir is relevant to Elbasvir due to their shared target, NS5A. Unlike Elbasvir, which shows differential antiviral activities across HCV GT2 subtypes, Ruzasvir successfully inhibits replicons harboring GT2 resistance-associated substitutions, including those at positions 28 and 31 [].

Sofosbuvir

Compound Description: Sofosbuvir is a nucleotide analog HCV NS5B polymerase inhibitor [].

Relevance: Sofosbuvir's relevance to Elbasvir lies in its use in combination with Ledipasvir, another NS5A inhibitor, for treating HCV infection [].

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor used in treating HIV infection [].

Relevance: TDF's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions between the two drugs in individuals coinfected with HCV and HIV []. Studies show that co-administration of Elbasvir/Grazoprevir with TDF does not result in clinically significant tenofovir exposure increases and is generally well-tolerated [].

Raltegravir

Compound Description: Raltegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].

Relevance: Similar to TDF, Raltegravir's relevance to Elbasvir arises from the need to assess potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies indicate that co-administration of Elbasvir or Grazoprevir with Raltegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].

Dolutegravir

Compound Description: Dolutegravir is an HIV integrase inhibitor used in combination with other antiretroviral agents for treating HIV infection [].

Relevance: Like Raltegravir and TDF, Dolutegravir's relevance to Elbasvir stems from the need to evaluate potential drug-drug interactions when co-administered in HCV/HIV-coinfected individuals []. Studies show that co-administration of Elbasvir or Grazoprevir with Dolutegravir does not result in clinically meaningful drug-drug interactions and is generally well-tolerated [].

Properties

CAS Number

1370468-36-2

Product Name

Elbasvir

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[(6S)-3-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-10-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C49H55N9O7

Molecular Weight

882.02

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,51,53)(H,54,61)(H,55,62)/t37-,38-,41-,42-,47-/m0/s1

InChI Key

BVAZQCUMNICBAQ-PZHYSIFUSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC4=C(C=C3)N5C(OC6=C(C5=C4)C=CC(=C6)C7=CN=C(N7)C8CCCN8C(=O)C(C(C)C)NC(=O)OC)C9=CC=CC=C9)NC(=O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

MK8742; MK-8742; MK 8742; Elbasvir; Zepatier.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.